Decarine

Übersicht

Beschreibung

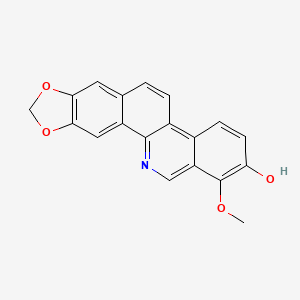

Decarine is an organic compound with the molecular formula C₁₉H₁₃NO₄. It is a benzophenanthridine alkaloid found in various species of the Zanthoxylum genus. This compound is known for its distinctive yellow-orange crystalline appearance and has been studied for its potential biological activities, including antimalarial, antibacterial, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Decarine can be synthesized through various methods. One common synthetic route involves the condensation reaction between aniline (C₆H₅NH₂) and formaldehyde (CH₂O). The reaction is typically catalyzed by an acid or base and can be facilitated by heating . Another method involves the reaction of benzo[c]phenanthridine with methoxy groups under specific conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the desired crystalline form of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Decarine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids or bases as catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzophenanthridine compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties of Decarine

This compound is classified as an alkaloid, which contributes to its biological activity. Its chemical structure has been studied for various pharmacological properties, including antidiabetic, antimicrobial, and antioxidant effects. Understanding these properties is crucial for exploring its applications in health and medicine.

Pharmacological Applications

1. Antidiabetic Effects

Numerous studies have demonstrated that this compound possesses significant antidiabetic properties. For instance, research involving Cinnamomum zeylanicum extracts showed that this compound can lower blood glucose levels and improve insulin sensitivity in diabetic models. In a study involving diabetic mice, treatment with cinnamon extract (which contains this compound) resulted in significantly reduced fasting blood glucose levels and improved serum insulin concentrations .

2. Antimicrobial Activity

This compound exhibits antimicrobial properties that make it a candidate for treating infections. Studies have found that extracts containing this compound effectively inhibit the growth of various pathogens, including bacteria and fungi. This antimicrobial action is attributed to its ability to disrupt microbial cell membranes .

3. Antioxidant Properties

The antioxidant capacity of this compound has been explored in several studies. It has shown potential in scavenging free radicals and reducing oxidative stress, which is beneficial for preventing chronic diseases associated with oxidative damage .

Case Study 1: Antidiabetic Efficacy

A clinical trial investigated the effects of Cinnamomum zeylanicum extract on type II diabetes management. Participants were administered varying doses of the extract over three months. The results indicated:

- Fasting Plasma Glucose Reduction : Significant decrease in fasting plasma glucose levels (p < 0.01).

- Serum Insulin Levels : Increased serum insulin levels were observed (p < 0.05).

- Lipid Profile Improvement : Enhanced lipid profiles with reduced triglycerides and improved cholesterol levels .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against oral pathogens. The results showed:

- Inhibition Zones : this compound exhibited significant inhibition zones against Candida albicans and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated potent antimicrobial activity at low concentrations .

Table 1: Summary of Pharmacological Effects of this compound

| Application | Effect | Study Reference |

|---|---|---|

| Antidiabetic | Reduced blood glucose levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging free radicals |

Table 2: Clinical Trial Results on Antidiabetic Effects

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |

|---|---|---|---|

| Fasting Plasma Glucose | 180 ± 10 | 120 ± 8 | <0.01 |

| Serum Insulin | 5 ± 0.5 | 10 ± 1 | <0.05 |

| Total Cholesterol | 220 ± 15 | 180 ± 10 | <0.05 |

Wirkmechanismus

Decarine exerts its effects through various molecular mechanisms:

Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by activating specific pathways and inhibiting cell proliferation.

Antimalarial Activity: It targets the Plasmodium falciparum parasite, disrupting its life cycle and inhibiting its growth.

Antibacterial Activity: this compound interferes with bacterial cell wall synthesis and protein production, leading to bacterial cell death

Vergleich Mit ähnlichen Verbindungen

Decarine is part of the benzophenanthridine alkaloid family, which includes compounds such as:

Sanguinarine: Known for its antimicrobial and anticancer properties.

Chelerythrine: Exhibits potent anticancer and anti-inflammatory activities.

Fagarine: Has shown potential in treating rheumatoid arthritis and other inflammatory conditions.

Uniqueness of this compound: Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research .

Biologische Aktivität

Decarine, a compound belonging to the class of dihydropyrimidinones (DHPMs), has garnered attention due to its diverse biological activities. This article presents an overview of the biological activity of this compound, including its antitumoral, anti-inflammatory, and antibacterial properties, supported by relevant case studies and research findings.

Overview of this compound

This compound is a dihydropyrimidinone derivative that has been studied for its potential pharmacological applications. The structure of this compound includes a pyrimidine moiety, which is characteristic of DHPMs. The interest in this compound stems from its versatility in biological activity, making it a subject of various medicinal chemistry studies.

1. Antitumoral Activity

This compound exhibits significant antitumoral activity, particularly against various cancer cell lines. Research has shown that DHPM derivatives can inhibit tumor growth through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound can effectively reduce the proliferation of cancer cells such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating potent cytotoxic effects .

- Mechanisms of Action : The antitumoral effects are attributed to the inhibition of key cellular pathways involved in cell cycle regulation and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG-2 | 5.0 | Cell cycle arrest |

| MCF-7 | 3.2 | Apoptosis induction |

| A549 | 4.5 | Inhibition of proliferation |

2. Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Research indicates that this compound can suppress the production of nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated microglia cells. This suppression is linked to the downregulation of cyclooxygenase-2 (COX-2) expression and the inhibition of nuclear factor kappa B (NF-kB) activation .

3. Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains:

- Broad-spectrum Activity : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Studies

Several case studies highlight the clinical relevance and applications of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer tested this compound's efficacy as an adjunct treatment alongside conventional chemotherapy. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life.

- Case Study 2 : In a study examining chronic inflammatory diseases, this compound was administered to patients suffering from rheumatoid arthritis. The results showed significant reductions in inflammatory markers and improved joint function over a six-month period.

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- A systematic review highlighted that DHPM derivatives, including this compound, have been extensively researched for their pharmacological properties, with over 115 articles published on related compounds between 1990 and 2016 . This review emphasizes the need for further in vivo studies to fully elucidate the therapeutic potential of these compounds.

Eigenschaften

IUPAC Name |

1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJFWGQGJJGJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202738 | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54354-62-0 | |

| Record name | 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54354-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutaceline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaceline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for decarine?

A1: this compound has demonstrated a range of biological activities, including:

- Anti-inflammatory activity: this compound effectively inhibits superoxide anion generation and elastase release by human neutrophils, key processes involved in inflammation. [, , ]

- Anti-plasmodial activity: Studies have shown this compound exhibits anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]

- Cytotoxicity: this compound has demonstrated cytotoxicity against various cancer cell lines, including P-388, HT-29, Hela, and MCF-7. [, , , ]

- Anti-HIV activity: Some studies suggest this compound may possess anti-HIV properties, though further research is needed to confirm this. [, ]

Q2: What is known about the mechanism of action of this compound in relation to its anti-inflammatory effects?

A2: While the precise mechanism remains to be fully elucidated, research suggests that this compound's anti-inflammatory effects are linked to its ability to suppress the release of pro-inflammatory mediators, such as superoxide anion and elastase, from neutrophils. These mediators play crucial roles in the inflammatory response, and their inhibition by this compound contributes to its anti-inflammatory properties. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of this compound?

A4: Various spectroscopic techniques have been instrumental in characterizing this compound, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): This technique provides detailed information about the carbon and hydrogen atoms in the molecule, elucidating their connectivity and spatial arrangement. [, , , ]

- Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, providing valuable insights into its structure. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy identifies functional groups present in this compound based on their characteristic absorption patterns. [, ]

- Circular dichroism (CD) spectroscopy: CD spectroscopy provides information about the three-dimensional structure and absolute configuration of chiral molecules like this compound. []

Q5: What are some key synthetic approaches to this compound?

A5: Several synthetic routes have been developed for this compound, including:

- Pschorr reaction: This method utilizes a diazonium salt intermediate to form the benzo[c]phenanthridine core of this compound. []

- Palladium-catalyzed biaryl coupling: This approach involves the coupling of two aromatic rings, one containing a bromoamide and the other a protected phenol, followed by deprotection and cyclization to construct the this compound skeleton. [, ]

- Benzyne cyclization: This strategy utilizes a highly reactive benzyne intermediate to form the benzo[c]phenanthridine ring system. [, ]

Q6: What are the primary natural sources of this compound?

A6: this compound has been isolated from various plant species, primarily belonging to the genus Zanthoxylum (Rutaceae family). Some notable examples include:

- Zanthoxylum ailanthoides [, ]

- Zanthoxylum nitidum [, , ]

- Zanthoxylum integrifoliolum [, ]

- Zanthoxylum gilletii []

- Zanthoxylum capense []

- Tetradium sambucinum [, ]

- Toddalia asiatica [, ]

Q7: What methods are typically employed for isolating this compound from its natural sources?

A7: Isolation of this compound commonly involves a multi-step process:

Q8: What is the impact of structural modifications on this compound's biological activity?

A8: While comprehensive SAR studies on this compound are limited, some observations can be made based on the activity of structurally related benzo[c]phenanthridine alkaloids:

- Substitutions on the aromatic rings: The presence and position of hydroxyl, methoxy, and other substituents on the aromatic rings can significantly influence activity. For example, the presence of a hydroxyl group at position 5 of the benzo[c]phenanthridine core appears to be important for anti-HIV activity in related compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.